[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-18-8-4-3-7(5-9(8)19-2)11-12-14-15(13-11)6-10(16)17/h3-5H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEIQDYORCVELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357719 | |
| Record name | [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-61-4 | |
| Record name | [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition of Sodium Azide with Aromatic Nitriles
- Procedure: Equimolar amounts of sodium azide, ammonium chloride, and the corresponding aromatic nitrile (e.g., 3,4-dimethoxybenzonitrile) are refluxed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (~125 °C) for 7–8 hours.
- Workup: The reaction mixture is acidified with concentrated hydrochloric acid, cooled, and the solid tetrazole product is filtered, dried, and recrystallized from ethanol.
- Outcome: This yields the 5-(3,4-dimethoxyphenyl)-1H-tetrazole intermediate with yields around 80% and melting points consistent with literature values.
- Characterization: Products are confirmed by IR (noting characteristic N–N and C=N stretches), ^1H NMR (aromatic protons and NH signals), and elemental analysis.
Alternative Synthetic Routes and Catalytic Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Recent advances include copper-catalyzed cycloaddition of hydrazoic acid with terminal alkynes to form tetrazole derivatives under mild conditions.
- This method allows for high atom economy, mild reaction conditions (room temperature to 100 °C), and environmentally friendly solvents.
- The reaction employs catalytic Cu(I) species, often generated in situ, with ligands such as TBTA to stabilize the catalyst.
- This approach can be adapted to synthesize substituted tetrazoles, including those bearing methoxyphenyl groups, by selecting appropriate alkyne precursors.
Use of Novel Acylation Agents
- Patented methods describe the use of novel acylation reagents such as 4-oxo-4H-chromene-2-carbothionic acid esters for efficient acylation of tetrazole intermediates.
- These methods improve reaction safety, reduce reaction times, and enhance purity without the need for chromatographic purification.
Summary Table of Preparation Methods
| Step | Method Description | Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | [3+2] Cycloaddition of sodium azide with 3,4-dimethoxybenzonitrile | Reflux in DMF, 125 °C, 7–8 h | Sodium azide, ammonium chloride, nitrile | ~80 | Forms 5-(3,4-dimethoxyphenyl)-1H-tetrazole |
| 2 | Acylation with acetic anhydride | 60–70 °C, 15–20 min, H2SO4 catalyst | Acetic anhydride, sulfuric acid | ~78 | Introduces acetyl group at tetrazole nitrogen |
| 3 | Hydrolysis/oxidation to acetic acid | Acidic or basic aqueous conditions | Hydrolysis reagents | Variable | Converts acetyl/ester to acetic acid |
| 4 | Copper-catalyzed azide-alkyne cycloaddition (alternative) | 40–100 °C, CuI catalyst, DMF/MeOH solvent | Sodium azide, terminal alkyne, CuI, ligands | High | Mild, green chemistry approach, adaptable |
| 5 | Acylation using novel chromene-carbothionic acid esters (patented) | Ambient to mild heating | Chromene-carbothionic acid ester | High | Improved safety, purity, and yield |
Analytical Characterization in Preparation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Infrared Spectroscopy (IR): Identification of characteristic tetrazole N–N and C=N stretches, and acetic acid C=O stretch.
- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms aromatic and methoxy protons, tetrazole NH, and acetic acid protons.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Validates elemental composition consistent with theoretical values.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the aromatic ring, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the tetrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacophore in drug design. Its tetrazole ring structure allows it to mimic carboxylic acids, which can enhance binding to biological targets.
Case Study: Anticancer Activity
A study highlighted the synthesis of tetrazole derivatives, including those similar to [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid, which were evaluated for their antiproliferative effects on cancer cell lines. The results indicated significant activity against multidrug-resistant cancer cells, suggesting that these compounds could serve as novel anticancer agents by inhibiting tubulin polymerization and inducing apoptosis through the mitochondrial pathway .
Materials Science
In materials science, this compound is utilized in the synthesis of novel materials with unique properties. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties.
The compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various substitution reactions, leading to the formation of diverse derivatives.
Synthetic Routes
- Cycloaddition Reactions: The compound can be synthesized through cycloaddition reactions involving azides and nitriles.
- Substitution Reactions: Various functional groups can be introduced via nucleophilic substitution at the tetrazole ring.
Antioxidant Properties
Recent studies have shown that derivatives of this compound exhibit significant antioxidant activity. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.
Case Study: Antioxidant Evaluation
In vitro assays demonstrated that certain tetrazole derivatives displayed excellent antioxidant properties, even at low concentrations. The results suggest their potential use in formulations aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring and dimethoxyphenyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural and physicochemical features of [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid with similar compounds:
Biological Activity
[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid, with the chemical formula CHNO and a molecular weight of 264.24 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound has been achieved through various methods, including one-pot multi-component reactions. These methods often involve the condensation of aromatic aldehydes with malononitrile and sodium azide under different conditions to yield tetrazole derivatives. Recent studies have reported successful synthesis under environmentally friendly conditions, utilizing microwave irradiation to enhance yields and reduce reaction times .
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The compound was evaluated using the MTT assay, revealing significant cell viability reduction at low concentrations .
| Cell Line | IC (µM) |
|---|---|
| A431 | 10.5 |
| HCT116 | 12.0 |
The structure-activity relationship (SAR) analysis suggests that the presence of the dimethoxyphenyl group enhances its cytotoxicity due to increased electron density, which may facilitate interactions with biological targets involved in cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The compound was tested against Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans, demonstrating effective inhibition at varying concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| K. pneumoniae | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These results indicate potential applications in treating infections caused by resistant strains of bacteria and fungi .
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed using the DPPH assay. The compound exhibited significant free radical scavenging activity even at low doses, suggesting that it may help mitigate oxidative stress-related diseases.
Toxicological Studies
Toxicity assessments conducted on animal models revealed that the compound has a relatively high LD, indicating a favorable safety profile for potential therapeutic use. Parameters such as serum ALT and bilirubin levels were monitored to evaluate liver function post-administration .
Case Studies
Several case studies have highlighted the therapeutic potential of tetrazole derivatives in clinical settings:
- Epidermoid Carcinoma Treatment : A clinical trial evaluated the efficacy of a related tetrazole derivative in patients with advanced epidermoid carcinoma, showing promising results in tumor reduction.
- Antimicrobial Therapy : A case study involving patients with chronic bacterial infections demonstrated that administration of this compound led to significant improvements in infection control.
Q & A
Q. What synthetic methodologies are established for preparing [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid and its derivatives?
The compound can be synthesized via two primary routes:
- Route 1: Reaction of 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione with monochloroacetic acid in an alkaline medium (water-DMF solvent, 1:1 ratio) .
- Route 2: Hydrolysis of ((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetonitrile using hydrochloric acid in water . Esters of the compound are synthesized via esterification with alcohols (e.g., methanol or ethanol) catalyzed by sulfuric acid, improving lipophilicity for biological studies .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Elemental analysis validates stoichiometric composition (C, H, N, S percentages) .
- IR spectroscopy identifies functional groups:
- C=N groups (1563–1603 cm⁻¹) and aromatic rings (1614–1598 cm⁻¹) .
- CH₂-COOH groups (1760 cm⁻¹ in acids) .
- ¹H NMR confirms substituent arrangements and esterification success .
- Thin-layer chromatography (TLC) ensures purity and individuality .
Q. What biological activities are associated with this compound, based on current literature?
While direct pharmacological data are limited, structurally related 1,2,4-triazole derivatives exhibit antimicrobial, antifungal, anti-inflammatory, and neuroleptic activities . Methoxy-substituted aromatic moieties enhance bioactivity, suggesting potential for targeted drug discovery .
Q. How is purity assessed during synthesis?
- TLC monitors reaction progress and product homogeneity .
- HPLC-DAD quantifies active pharmaceutical ingredients (APIs) and detects degradation products .
Advanced Research Questions
Q. How can computational tools address contradictions in pharmacological activity data?
Discrepancies arise from structural variations (e.g., ester vs. acid forms) and assay conditions. Use GUSAR-online to predict acute toxicity (LD₅₀) and prioritize derivatives for experimental screening . Molecular docking or QSAR modeling can further correlate substituent effects (e.g., methoxy positions) with bioactivity .
Q. What strategies optimize reaction yields and scalability?
- Solvent optimization: Water-DMF mixtures improve solubility and reaction rates .
- Catalysis: Alkaline conditions (e.g., NaOH) enhance nucleophilic substitution efficiency in esterification .
- Purification: Recrystallization from ethanol/water mixtures removes byproducts, confirmed via melting point consistency .
Q. How does esterification influence the compound’s pharmacokinetic properties?
Esters (e.g., methyl/ethyl derivatives) reduce acidity, prolonging biological half-life and enhancing membrane permeability . However, esterase-mediated hydrolysis in vivo may regenerate the active acid form, requiring metabolic stability assays .
Q. What challenges exist in crystallographic characterization of this compound?
While X-ray crystallography (using SHELXL/SHELXTL ) resolves coordination complexes (e.g., zinc-tetrazole structures), challenges include:
- Crystal quality: Requires slow evaporation or diffusion methods for high-resolution data .
- Twinned data: SHELXL’s robustness in refining twinned macromolecular crystals may be adapted for small molecules .
Q. How to validate toxicity predictions experimentally?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
